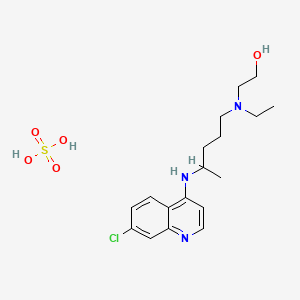
Hydroxychloroquine sulfate
描述
Hydroxychloroquine sulfate is a medication primarily used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine. It is also used to treat rheumatoid arthritis, lupus, and porphyria cutanea tarda. This compound is taken orally and is known for its immunosuppressive and anti-inflammatory properties .
作用机制
Target of Action
Hydroxychloroquine sulfate (HCQ) is an antimalarial medication that also exhibits immunomodulatory properties, making it effective for treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus . The primary targets of HCQ are believed to be autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase (NQO2) and transport protein Sec23A (SEC23A). It also regulates the expression of galectin-8 (LGALS8), mitogen-activated protein kinase 8 (MAPK8), and others .
Mode of Action
HCQ functions by modulating the immune system and exhibiting anti-inflammatory properties . It inhibits certain enzymes and processes within immune cells, suppressing excessive immune responses . HCQ, like chloroquine, is a weak base and may exert its effect by concentrating in the acid vesicles of the parasite and by inhibiting polymerization of heme . It can also inhibit certain enzymes by its interaction with DNA .
Biochemical Pathways
HCQ affects several biochemical pathways. It is known to alkalinize lysosomes and endosomes, downregulate C-X-C chemokine receptor type 4 (CXCR4) expression, inhibit high-mobility group box 1 protein (HMGB1), alter intracellular calcium, and prevent thrombus formation . It also interferes with the assembly of endosomal NADPH oxidase (NOX2), which is involved in many inflammatory and prothrombotic signaling pathways .
Pharmacokinetics
Following a single 200 mg oral dose of HCQ to healthy males, the mean peak blood concentration of HCQ was 129.6 ng/mL, reached in 3.26 hours with a half-life of 537 hours (22.4 days) . This indicates that HCQ has a long half-life and can stay in the body for an extended period.
Result of Action
HCQ’s action results in the reduction of swelling (inflammation), pain, and stiffness of joints, and can improve or clear up some rashes . It also has the ability to raise the endosomal pH, disrupting a key step in viral replication . This pH change interferes with the formation of the surface receptor that SARS-CoV-2 binds to when infecting human cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HCQ. For instance, genetic polymorphisms of CYP liver enzymes can cause variations in the drug’s effects . Additionally, HCQ has been identified as an emerging pollutant in the environment due to improper waste treatment and lack of proper legislation .
生化分析
Biochemical Properties
Hydroxychloroquine sulfate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of lysosomal enzymes, which are essential for the degradation of cellular components. By increasing the pH within lysosomes and endosomes, this compound disrupts the processing and presentation of antigens, thereby modulating the immune response. Additionally, it interacts with toll-like receptors (TLRs), particularly TLR9, inhibiting their activation and subsequent inflammatory signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This compound also affects autophagy, a cellular process involved in the degradation and recycling of cellular components, by inhibiting the fusion of autophagosomes with lysosomes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to double-stranded DNA and RNA, stabilizing these nucleic acids and preventing their degradation. This binding interferes with the replication of certain viruses and the transcription of inflammatory genes. This compound also inhibits the activity of cyclic GMP-AMP synthase (cGAS), an enzyme involved in the detection of cytosolic DNA and the activation of the innate immune response. By inhibiting cGAS, this compound reduces the production of interferons and other inflammatory mediators .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of hydroxychloroquine sulfate involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst. This reaction yields hydroxychloroquine, which is then reacted with sulfuric acid to produce this compound . The process is efficient, with a high yield and purity, making it suitable for industrial production .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving hydroxychloroquine in ethyl acetate and slowly adding a solution of concentrated sulfuric acid with stirring at 30°C . This method ensures a high yield and purity of the final product, meeting the requirements of pharmacopeia standards .
化学反应分析
Types of Reactions
Hydroxychloroquine sulfate undergoes various chemical reactions, including:
Oxidation: Hydroxychloroquine can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Hydroxychloroquine can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include various metabolites of hydroxychloroquine, which can be detected and quantified using high-performance liquid chromatography (HPLC) methods .
科学研究应用
Hydroxychloroquine sulfate has a wide range of scientific research applications:
相似化合物的比较
Hydroxychloroquine sulfate is similar to other compounds such as chloroquine, methotrexate, and prednisone. it has unique properties that make it particularly effective for certain conditions:
Methotrexate: Methotrexate is used for similar autoimmune conditions but works through a different mechanism, inhibiting dihydrofolate reductase.
This compound stands out due to its dual role as an antimalarial and immunomodulatory agent, making it a versatile and valuable compound in both clinical and research settings.
属性
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-42-3 (Parent) | |
| Record name | Hydroxychloroquine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047811 | |
| Record name | Hydroxychloroquine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747-36-4 | |
| Record name | Hydroxychloroquine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxychloroquine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDROXYCHLOROQUINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxychloroquine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxychloroquine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYCHLOROQUINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride](/img/structure/B7790724.png)
![sodium;(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790731.png)
![5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7790736.png)
![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790742.png)
![sodium;7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790748.png)
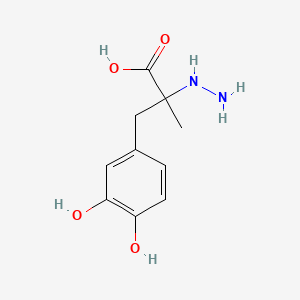
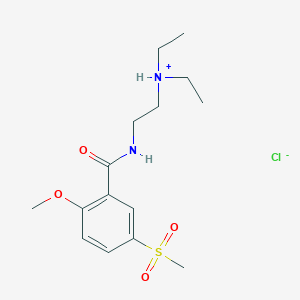
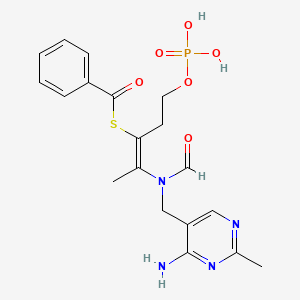
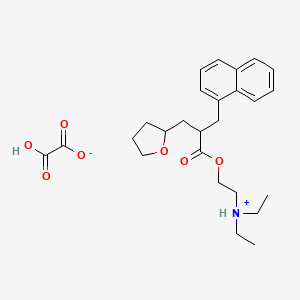

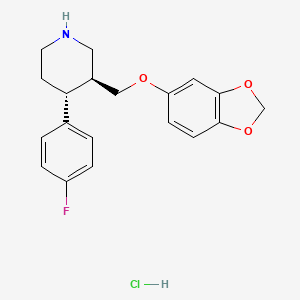
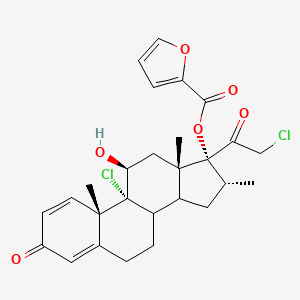
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B7790824.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B7790826.png)
